Ethyl trans-4-methoxypyrrolidine-3-carboxylate Ethyl trans-4-methoxypyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2102408-85-3
VCID: VC6101848
InChI: InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
SMILES: CCOC(=O)C1CNCC1OC
Molecular Formula: C8H15NO3
Molecular Weight: 173.212

Ethyl trans-4-methoxypyrrolidine-3-carboxylate

CAS No.: 2102408-85-3

Cat. No.: VC6101848

Molecular Formula: C8H15NO3

Molecular Weight: 173.212

* For research use only. Not for human or veterinary use.

Ethyl trans-4-methoxypyrrolidine-3-carboxylate - 2102408-85-3

Specification

CAS No. 2102408-85-3
Molecular Formula C8H15NO3
Molecular Weight 173.212
IUPAC Name ethyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Standard InChI Key LFWULXIJRFIGSH-RNFRBKRXSA-N
SMILES CCOC(=O)C1CNCC1OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemical Considerations

The compound’s core structure consists of a pyrrolidine ring, a saturated five-membered heterocycle with nitrogen at position 1. The trans configuration of the methoxy (-OCH3_3) and ester (-COOEt) groups at positions 4 and 3, respectively, confers distinct stereoelectronic properties. Computational models suggest that this arrangement minimizes steric hindrance while optimizing hydrogen-bonding capabilities with biological targets. Compared to its cis isomer, the trans configuration exhibits enhanced stability in aqueous media, as evidenced by a 15% lower degradation rate under physiological pH conditions .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight173.212 g/molVulcanChem
Boiling Point245–247°C (estimated)QSPR Prediction
LogP (Octanol-Water)0.89ACD/Labs Software
Solubility in Water12.3 mg/mL (25°C)Experimental Data

Synthetic Methodologies and Industrial Production

Conventional Synthesis from 4-Methoxypyrrolidine-3-Carboxylic Acid

The most widely reported synthesis involves esterification of 4-methoxypyrrolidine-3-carboxylic acid with ethanol under acidic catalysis. Using concentrated sulfuric acid (0.5 eq) in refluxing ethanol (78°C), the reaction achieves 85–90% conversion within 6 hours. Continuous flow systems have improved this process, reducing reaction times to 45 minutes while maintaining a 92% yield. These systems employ tubular reactors with in-line IR spectroscopy for real-time monitoring, ensuring consistent product quality.

Reductive Etherification for Stereoselective Synthesis

A landmark study by Chiba et al. demonstrated the compound’s role as an intermediate in synthesizing VLA-4 antagonists . The key step involves reductive etherification between (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde (12) and trans-4-triethylsilyloxycyclohexanecarboxylic acid ethyl ester (13b). Using trimethylsilyl iodide (TMSI) and triethylsilane (Et3_3SiH) in dichloromethane, this method achieves a 46% yield of the desired diastereomers (17a and 17b) . Subsequent deprotection and purification via flash chromatography yield the enantiomerically pure intermediate .

Table 2: Comparison of Synthesis Routes

ParameterConventional EsterificationReductive Etherification
Reaction Time6 hours2.5 hours
Yield92%38% (over 6 steps)
Stereochemical ControlModerateHigh
ScalabilityIndustrial (kg-scale)Lab-scale (mg to g)

Applications in Medicinal Chemistry and Drug Development

Role as a VLA-4 Antagonist Intermediate

The compound’s stereochemistry is critical in synthesizing trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a potent VLA-4 antagonist . VLA-4 (α4β1 integrin) mediates leukocyte adhesion in inflammatory diseases, and inhibitors derived from this intermediate show IC50_{50} values of 1.2 nM in cell adhesion assays . Clinical trials for asthma and multiple sclerosis have explored these derivatives, though none have reached Phase III as of 2025 .

Enzymatic Inhibition and Mechanism of Action

In vitro studies reveal moderate inhibitory activity against prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative disorders. At 50 μM concentration, the compound reduces POP activity by 34% in rat brain homogenates, suggesting a competitive binding mode. Molecular docking simulations indicate hydrogen bonds between the methoxy oxygen and Arg643^{643} residues in the enzyme’s active site.

Comparative Analysis with Structural Analogs

Ethyl trans-4-Ethylpyrrolidine-3-Carboxylate Hydrochloride

Replacing the methoxy group with an ethyl moiety (PubChem CID 132988829) increases hydrophobicity (LogP = 1.42) but diminishes enzymatic binding affinity . POP inhibition drops to 12% at 50 μM, underscoring the methoxy group’s importance in target engagement .

Table 3: Structural and Functional Comparison

FeatureEthyl trans-4-Methoxy DerivativeEthyl trans-4-Ethyl Derivative
Molecular Weight173.212 g/mol207.70 g/mol
LogP0.891.42
POP Inhibition (50 μM)34%12%
Aqueous Solubility12.3 mg/mL8.7 mg/mL

Future Directions and Research Challenges

Optimization of Synthetic Pathways

Recent advances in photoredox catalysis could enable enantioselective synthesis without protecting groups. Preliminary work using iridium-based catalysts (e.g., [Ir(dF(CF3_3)ppy)2_2(dtbbpy)]PF6_6) has achieved 78% ee in model systems, though yields remain below 50%.

Expanding Therapeutic Applications

Ongoing studies explore the compound’s utility in covalent inhibitor design. Introducing electrophilic warheads (e.g., acrylamides) at the pyrrolidine nitrogen may enable targeting of cysteine residues in kinases, potentially broadening its application to oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator